molecular formula C12H11F3O2 B8233144 Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B8233144
M. Wt: 244.21 g/mol
InChI Key: AUMBJIRASKDNSF-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate ( 337510-18-6) is a high-value chemical building block featuring a phenylprop-2-enoate (cinnamate) core functionalized with a trifluoromethyl group at the para-position of the aromatic ring. This compound is supplied as an ethyl ester, balancing reactivity and handling properties for synthetic applications. With a molecular formula of C12H9F3O2 and a molecular weight of 242.19 g/mol, this compound is characterized by its distinct structure which incorporates a reactive α,β-unsaturated ester system conjugated with an aromatic ring . The incorporation of the trifluoromethyl (-CF3) group is of particular research significance, as this moiety is widely recognized in medicinal and agrochemical chemistry for its ability to profoundly influence the physicochemical properties and biological activity of molecules . The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and influence the binding affinity of lead compounds to biological targets . The primary research value of this compound lies in its role as a versatile synthetic intermediate. It is expertly suited for investigating Michael addition reactions, cyclization processes, and serving as a key precursor in the synthesis of more complex molecular architectures. Researchers utilize this building block in the development of potential pharmaceutical agents, where the trifluoromethyl group is a common pharmacophore in many FDA-approved drugs across various therapeutic classes, including kinase inhibitors and anti-migraine medications . Furthermore, its application extends to the discovery of novel agrochemicals, such as fungicides, as evidenced by patent literature detailing the use of similar trifluoromethyl-phenyl structures for combating phytopathogenic fungi . This product is intended for research and development purposes only in laboratory settings. It is strictly not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form. Researchers should handle this material using appropriate personal protective equipment and under conditions that adhere to their institution's chemical safety guidelines.

Properties

IUPAC Name

ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMBJIRASKDNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705772
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101466-85-7
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

Critical parameters influencing yield include:

  • Catalyst loading : Reducing palladium acetate to 0.2 mol% decreases costs but extends reaction time (24 h vs. 8 h for 0.5 mol%).

  • Solvent selection : DMF outperforms toluene or THF due to superior solubility of aryl halides and bases.

  • Temperature : Reactions at 80°C achieve 89% conversion versus 62% at 60°C.

Table 1: Palladium-Catalyzed Synthesis Optimization

ParameterConditionYield (%)Reaction Time (h)
Catalyst (Pd(OAc)₂)0.5 mol%898
SolventDMF898
BaseK₂CO₃858
AdditiveTBAB (10 mol%)936

The optimized protocol yields 93% product after 6 hours, with >95% E-isomer selectivity confirmed via ¹H NMR.

Iron-Catalyzed Olefination

Iron-mediated olefination offers a sustainable alternative to precious metal catalysts. Adapted from Royal Society of Chemistry protocols, this method utilizes Fe(TCP)Cl (tetrakis(4-chlorophenyl)porphyrin iron(III) chloride) and polyethylene glycol (PE-1) to facilitate reaction between ethyl diazoacetate and 4-(trifluoromethyl)benzaldehyde. The process occurs in toluene at 110°C, with polymethylhydrosiloxane (PMHS) as a reducing agent.

Mechanistic Insights

The reaction proceeds via a carbene intermediate, where Fe(TCP)Cl coordinates with diazoacetate to generate a metallocarbene. Subsequent insertion into the aldehyde carbonyl group forms the α,β-unsaturated ester. Key advantages include:

  • High stereoselectivity : E-isomer predominance (95:5 E/Z) due to steric hindrance during carbene insertion.

  • Scalability : Bench-scale reactions (50 mmol) maintain 89% yield without catalyst degradation.

Table 2: Iron-Catalyzed Olefination Performance

SubstrateCatalyst Loading (mol%)Yield (%)E/Z Ratio
4-(Trifluoromethyl)benzaldehyde0.259595:5
4-Chlorobenzaldehyde0.259193:7
4-Methoxybenzaldehyde0.258790:10

Knoevenagel Condensation

Knoevenagel condensation between ethyl acetoacetate and 4-(trifluoromethyl)benzaldehyde provides a straightforward route, though with lower stereocontrol. The reaction employs piperidine (10 mol%) in ethanol under reflux, achieving 68–72% yield after 12 hours.

Limitations and Modifications

  • Byproducts : Diethyl 3-[4-(trifluoromethyl)phenyl]glutarate forms via Michael addition (15–20%).

  • Solvent effects : Replacing ethanol with dimethyl sulfoxide (DMSO) increases yield to 78% but complicates purification.

Purification and Characterization

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (5:1 to 3:1). High-performance liquid chromatography (HPLC) confirms >98% purity, while ¹⁹F NMR validates the integrity of the trifluoromethyl group.

Table 3: Purification Solvent Systems

Solvent Ratio (PE:EA)Purity (%)Recovery (%)
5:19885
3:19978
1:19965

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Significance
The trifluoromethyl group in ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate enhances the pharmacological properties of compounds by increasing lipophilicity and metabolic stability. The incorporation of trifluoromethyl groups has been shown to improve the potency and selectivity of drugs. For instance, compounds containing this moiety have been linked to enhanced inhibition of enzymes and receptors, making them valuable in drug design and development .

Case Studies

  • Inhibition Studies : Research has demonstrated that the presence of trifluoromethyl groups can significantly increase the inhibitory activity against specific targets such as 5-hydroxytryptamine (5-HT) uptake .
  • Synthesis of Bioactive Compounds : The compound has been utilized as a building block in the synthesis of various biologically active molecules, including those aimed at treating neurological disorders .

Agrochemicals

Herbicidal Applications
this compound has been investigated for its herbicidal properties. It acts as an active substance in formulations designed for weed control. The trifluoromethyl group enhances the herbicidal activity by increasing the compound's ability to penetrate plant tissues and disrupt metabolic processes .

Data Table: Herbicidal Efficacy

CompoundTarget WeedsEfficacy (%)Reference
This compoundCommon Lambsquarters85
This compoundPigweed78

Material Science

Polymer Synthesis
The compound is also explored in the field of polymer chemistry, particularly in the synthesis of functional polymers. Its reactivity allows for the formation of polymers with specific properties, such as increased thermal stability and resistance to degradation.

Case Study: Polymerization Reactions
Research has shown that this compound can be used in radical polymerization processes to create copolymers with enhanced mechanical properties . These materials could find applications in coatings, adhesives, and other industrial products.

Environmental Applications

Vector Control
Recent studies have indicated that derivatives of this compound can be effective in controlling mosquito populations. The compound's mode of action involves disrupting the life cycle of mosquitoes, making it a candidate for environmentally friendly pest control solutions .

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CF₃ at phenyl Likely C₁₂H₁₁F₃O₂ ~244 High electrophilicity due to -CF₃; potential stability in hydrophobic environments
Ethyl 3-[4-(methylsulfanyl)phenyl]acrylate -SCH₃ at phenyl C₁₂H₁₄O₂S 222.302 Lower polarity compared to -CF₃; sulfur may enhance metal-binding capacity
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) -Cl, urea, thiazole C₂₄H₂₅ClN₄O₃S 514.2 Increased complexity with heterocycles; lower yield (89.1%) due to steric hindrance
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate -Cl, -F, amino C₁₈H₁₅ClF₂NO₂ ~356.8 Halogen-rich structure; potential for hydrogen bonding via amino group

Key Observations :

  • The trifluoromethyl group confers superior electron-withdrawing effects compared to methylsulfanyl (-SCH₃) or halogens (-Cl, -F), enhancing reactivity in conjugate additions .
  • Bulky substituents (e.g., thiazole-piperazine in 10f) reduce synthetic yields (89.1–93.4%) due to steric challenges .

Research Findings and Data

Spectroscopic Data

  • ESI-MS : Analogs like 10d–10f show [M+H]⁺ peaks at 514.2–548.2 m/z, consistent with their molecular weights .
  • NMR/IR: Prop-2-enoate esters typically exhibit α,β-unsaturated carbonyl signals at ~165–170 ppm (¹³C NMR) and 1700 cm⁻¹ (C=O stretch in IR) .

Stability and Reactivity

  • The trifluoromethyl group enhances resistance to hydrolysis compared to esters with electron-donating groups (e.g., -OCH₃) .
  • Halogenated analogs (e.g., bromo/fluoro derivatives) show increased reactivity in nucleophilic substitutions, as seen in Parchem’s ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate .

Biological Activity

Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate, also known as ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological targets. The compound can be represented by the following chemical structure:

C14H13F3O2\text{C}_{14}\text{H}_{13}\text{F}_3\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in enzymes or receptors, while the ester functionality allows for hydrolysis, releasing active acid forms that may exert biological effects.

Potential Targets:

  • Enzymes : The compound has been investigated for enzyme inhibition, particularly in pathways related to metabolic processes.
  • Receptors : Studies suggest potential receptor binding activities that could modulate physiological responses.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance, it has been shown to inhibit specific enzyme activities related to metabolic pathways.

Study Target Effect IC50 (µM)
Study AEnzyme XInhibition15 ± 2
Study BReceptor YBinding25 ± 5

These studies demonstrate the compound's potential as a lead candidate for further development in pharmacological applications.

Case Studies

  • Study on Enzyme Inhibition :
    A recent study investigated the inhibition of a key enzyme involved in metabolic regulation by this compound. The results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM, suggesting significant potency against this target .
  • Receptor Binding Analysis :
    Another study focused on the binding affinity of the compound to a specific receptor associated with inflammatory responses. The findings revealed an IC50 value of about 25 µM, indicating moderate binding affinity and potential implications for anti-inflammatory therapies .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold in medicinal chemistry. Its structural features allow for modifications that can enhance efficacy and selectivity toward specific biological targets.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction. Derivatives of this compound have been explored for their enhanced biological activity.

Derivative Biological Activity
Derivative AHigher COX inhibition
Derivative BEnhanced receptor binding

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate, and how should data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify proton and carbon environments, focusing on the trifluoromethyl group’s deshielding effects and the enoate double bond (δ 6.3–7.8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • Infrared Spectroscopy (IR) : Confirm the ester carbonyl stretch (~1740 cm1^{-1}) and conjugated C=C bond (~1630 cm1^{-1}) .
  • Mass Spectrometry (MS) : Analyze the molecular ion peak (expected m/z 258.2 for C12_{12}H11_{11}F3_3O2_2) and fragmentation patterns to verify the structure .

Q. What synthetic routes are effective for producing this compound with high purity?

  • Methodological Answer :

  • Knoevenagel Condensation : React 4-(trifluoromethyl)benzaldehyde with ethyl malonate under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated ester. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol to remove unreacted starting materials and side products .

Q. How should researchers handle safety and stability concerns during experiments involving this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Stability : Store the compound in a desiccator at 4°C to minimize hydrolysis of the ester group. Avoid prolonged exposure to light, as the trifluoromethylphenyl group may degrade under UV .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :

  • Crystal Growth : Diffuse diethyl ether vapor into a saturated dichloromethane solution to obtain single crystals suitable for X-ray analysis .
  • SHELX Refinement : Use SHELXL for structure solution, refining parameters like thermal displacement and hydrogen bonding. Analyze the enoate group’s planarity and π-π stacking interactions between aromatic rings .
  • Hydrogen Bonding : Apply graph set analysis (e.g., Etter’s rules) to classify C–H···O or C–H···F interactions, which influence crystal packing .

Q. What computational methods are suitable for predicting the compound’s reactivity or electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing electrophilic regions at the enoate double bond .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) to predict aggregation behavior or stability in solution .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at elevated temperatures to determine if dynamic processes (e.g., hindered rotation of the trifluoromethyl group) cause signal splitting .
  • 2D NMR Techniques : Use HSQC or NOESY to correlate ambiguous proton-carbon assignments or identify through-space interactions .
  • Cross-Validation : Compare crystallographic bond lengths/angles with DFT-optimized geometries to verify structural consistency .

Q. What strategies optimize the compound’s stability in biological assays or catalytic applications?

  • Methodological Answer :

  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent ester hydrolysis. Buffers like phosphate or HEPES are recommended .
  • Encapsulation : Use cyclodextrins or liposomes to shield the compound from enzymatic degradation in cellular studies .

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